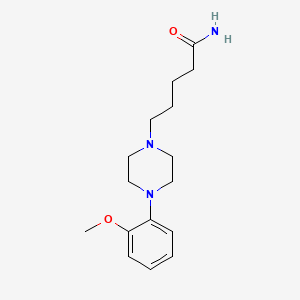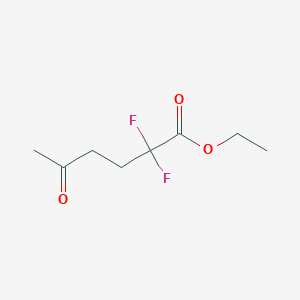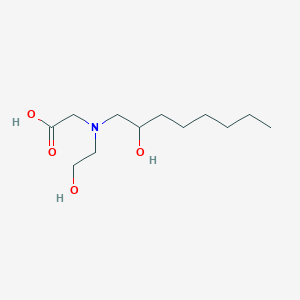
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of both hydroxyethyl and hydroxyoctyl groups attached to the nitrogen atom of glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine typically involves the reaction of glycine with 2-chloroethanol and 2-chlorooctanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the electrophilic carbon of the chloro compounds, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Glycine, 2-chloroethanol, 2-chlorooctanol
Solvent: Aqueous or organic solvent (e.g., ethanol)
Catalyst: Base (e.g., sodium hydroxide)
Temperature: Room temperature to moderate heating (25-60°C)
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems and optimized reaction parameters ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxy groups.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Regeneration of hydroxy groups.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The compound may also participate in metabolic pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxyethyl)glycine
- N-(2-Hydroxyoctyl)glycine
- N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)glycine
Uniqueness
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine is unique due to the presence of both hydroxyethyl and hydroxyoctyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in similar compounds with only one type of hydroxy group.
Propriétés
Numéro CAS |
188776-49-0 |
|---|---|
Formule moléculaire |
C12H25NO4 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(2-hydroxyoctyl)amino]acetic acid |
InChI |
InChI=1S/C12H25NO4/c1-2-3-4-5-6-11(15)9-13(7-8-14)10-12(16)17/h11,14-15H,2-10H2,1H3,(H,16,17) |
Clé InChI |
NVHWLHYYMQCXDA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CN(CCO)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)-](/img/structure/B12571681.png)
![{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane](/img/structure/B12571684.png)

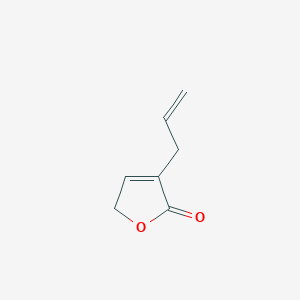
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12571704.png)
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl-](/img/structure/B12571706.png)
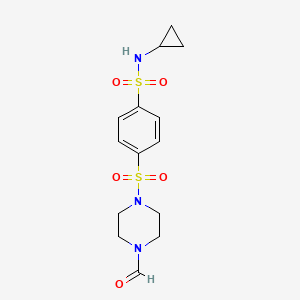
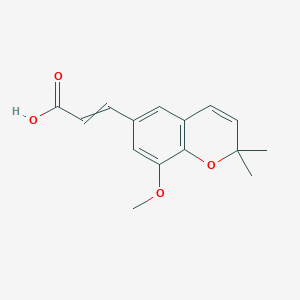

[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane](/img/structure/B12571732.png)
![4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid](/img/structure/B12571740.png)

